![molecular formula C11H9NO B1348390 4-(Pyridin-2-yl)phenol CAS No. 51035-40-6](/img/structure/B1348390.png)
4-(Pyridin-2-yl)phenol
Overview
Description
4-(Pyridin-2-yl)phenol, also known as 4-P2P, is a phenolic compound found in a variety of plants and animals. It is a derivative of phenol, which is an aromatic organic compound that is widely used in the pharmaceutical and chemical industries. 4-P2P has been studied for its potential use in a variety of applications, including its synthesis, scientific research applications, and biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis
4-(Pyridin-2-yl)phenol is used in the synthesis of various chemical compounds. It is often used in Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions . These reactions are mild and the product is easy to separate, making it a useful compound in chemical synthesis .
Insecticidal Applications
A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties, which include 4-(Pyridin-2-yl)phenol, have shown significant insecticidal activity against pests such as Mythimna separata, Aphis craccivora Koch, and Tetranychus cinnabarinus . Some of these compounds exhibited 100% inhibition against Mythimna separata at a concentration of 500 mg/L .
Organic Boron Compounds
4-(Pyridin-2-yl)phenol is used in the synthesis of polyaryl 2-(pyridin-2-yl)phenol-based four-coordinate organoboron compounds . These compounds show bright fluorescence, large Stokes shifts, and good quantum yields (Φ lum = 0.15-0.45) , making them useful in optical applications.
Corrosion Inhibitor
While not directly mentioned in the search results, similar compounds have been used as corrosion inhibitors . Given the structural similarities, it’s possible that 4-(Pyridin-2-yl)phenol could have similar applications.
Antibacterial Activator
Again, while not directly mentioned in the search results, similar compounds have shown antibacterial activity . This suggests that 4-(Pyridin-2-yl)phenol could potentially be used as an antibacterial activator.
Development of New Heterocyclic Compounds
The increase in the insecticide resistance of pests necessitates the development of new heterocyclic compounds with high insecticidal activity . 4-(Pyridin-2-yl)phenol, being a part of the 2-phenylpyridine family, can contribute to the discovery of novel and effective insecticides .
properties
IUPAC Name |
4-pyridin-2-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHMPVXKDCHHSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420488 | |
Record name | 4-(Pyridin-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yl)phenol | |
CAS RN |
51035-40-6 | |
Record name | 4-(Pyridin-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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